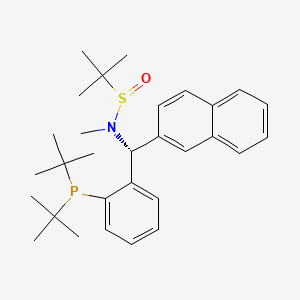
(R)-N-((R)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a unique combination of phosphanyl, naphthalene, and sulfinamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of the phosphanyl and sulfinamide groups, followed by their attachment to the naphthalene moiety. One common approach involves the use of flow microreactor systems for the efficient and sustainable synthesis of tertiary butyl esters . Another method involves regiocontrolled benzannulation to construct multisubstituted naphthalenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and continuous flow processes can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfinamide groups to amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Applications De Recherche Scientifique
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a ligand in catalysis and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s phosphanyl and sulfinamide groups play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A compound with similar naphthalene and phenyl groups, used in structural characterizations and quantum chemical investigations.
Naphthalene-substituted aromatic esters: Compounds synthesized via Rh(III)-catalyzed C–H bond naphthylation, used in various organic transformations.
Uniqueness
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is unique due to its combination of phosphanyl, naphthalene, and sulfinamide groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C30H42NOPS |
|---|---|
Poids moléculaire |
495.7 g/mol |
Nom IUPAC |
N-[(R)-(2-ditert-butylphosphanylphenyl)-naphthalen-2-ylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H42NOPS/c1-28(2,3)33(29(4,5)6)26-18-14-13-17-25(26)27(31(10)34(32)30(7,8)9)24-20-19-22-15-11-12-16-23(22)21-24/h11-21,27H,1-10H3/t27-,34?/m1/s1 |
Clé InChI |
WQJXKUBAQBXJIZ-RVLHTLCESA-N |
SMILES isomérique |
CC(C)(C)P(C1=CC=CC=C1[C@@H](C2=CC3=CC=CC=C3C=C2)N(C)S(=O)C(C)(C)C)C(C)(C)C |
SMILES canonique |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC3=CC=CC=C3C=C2)N(C)S(=O)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13647956.png)
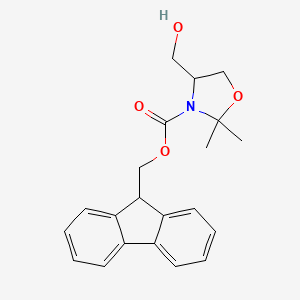
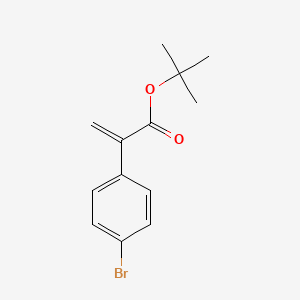

![Tert-butyl4-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13647987.png)
![3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13647994.png)
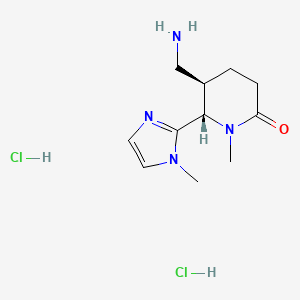

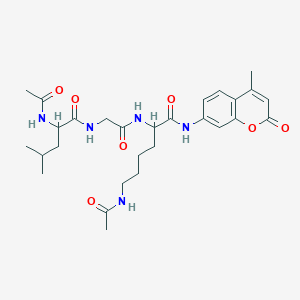
![1-[5-(Trifluoromethyl)furan-2-yl]ethanone](/img/structure/B13648014.png)
![8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B13648025.png)
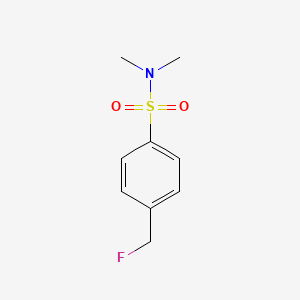
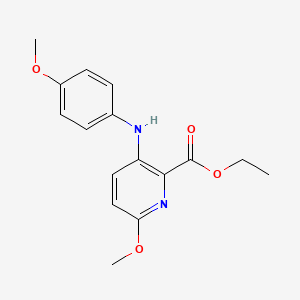
![1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13648044.png)
